3-T-BUTOXYTOLUENE
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Overview
Description
3-T-BUTOXYTOLUENE is an organic compound with the molecular formula C10H14O. It is also known by other names such as tert-Butyl phenyl ether and tert-Butoxybenzene . This compound is characterized by the presence of a benzene ring substituted with a tert-butyl group and a methoxy group. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-T-BUTOXYTOLUENE typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes etherification to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-T-BUTOXYTOLUENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed.
Major Products Formed
Oxidation: Phenols and ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-T-BUTOXYTOLUENE has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-T-BUTOXYTOLUENE involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxy group.
tert-Butyl phenyl ether: Similar structure but with different substitution patterns.
Methoxybenzene: Similar structure but lacks the tert-butyl group.
Uniqueness
3-T-BUTOXYTOLUENE is unique due to the presence of both tert-butyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPILIICSUJKOEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341385 |
Source
|
Record name | Benzene, 1-(1,1-dimethylethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15359-97-4 |
Source
|
Record name | Benzene, 1-(1,1-dimethylethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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